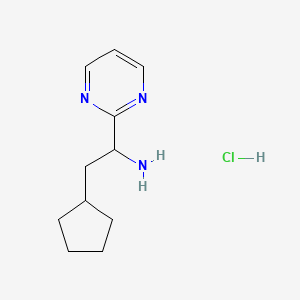

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride

Description

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride is a synthetic organic compound featuring a pyrimidine ring linked to an ethylamine backbone substituted with a cyclopentyl group. The pyrimidin-2-yl moiety provides a heteroaromatic framework capable of hydrogen bonding and π-π interactions, while the cyclopentyl group enhances lipophilicity and steric bulk. The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

2-cyclopentyl-1-pyrimidin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11;/h3,6-7,9-10H,1-2,4-5,8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJPMYCEDGQJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C2=NC=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of cyclopentylamine with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)ethanamine Hydrochloride (CAS 1616809-52-9)

- Structure : Lacks the cyclopentyl group, retaining only the pyrimidin-2-yl and ethylamine backbone.

- Properties : Lower molecular weight (178.11 g/mol vs. ~237.7 g/mol estimated for the target compound) and reduced lipophilicity due to the absence of the cyclopentyl group.

- Applications : Used as a building block in drug discovery for its simplified structure and ease of functionalization .

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine Hydrochloride (CAS 2344677-43-4)

(S)-1-(Pyrimidin-2-yl)ethan-1-amine Hydrochloride (CAS 2095456-37-2)

- Structure : Chiral center at the ethylamine carbon; lacks the cyclopentyl group.

- Properties : Enantiomeric purity (S-configuration) could lead to selective biological interactions. Molecular formula: C₆H₁₀ClN₃ .

Analogues with Alternative Cyclic Substituents

2-(Cyclopent-3-en-1-yl)ethan-1-amine Hydrochloride (CAS 2126176-81-4)

- Structure : Cyclopentenyl group (unsaturated) instead of cyclopentyl.

- This may affect metabolic stability .

1-(Pyridin-2-yl)cyclopropan-1-amine Hydrochloride (CAS 437985-36-9)

- Structure : Pyridine ring replaces pyrimidine; cyclopropane substituent instead of cyclopentyl.

- Properties : Smaller ring size (cyclopropane) increases strain and reduces hydrophobicity. Pyridine’s single nitrogen atom offers distinct electronic properties compared to pyrimidine’s two nitrogens .

Pharmacological and Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (Estimated logP) | Notable Applications |

|---|---|---|---|---|

| Target Compound | ~237.7 | Cyclopentyl, Pyrimidin-2-yl | ~2.5 (high) | Kinase inhibitors, CNS agents |

| 1-(Pyrimidin-2-yl)ethanamine HCl | 178.11 | Pyrimidin-2-yl | ~0.8 (low) | Building block for drug synthesis |

| 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine HCl | 209.6 | Difluoromethyl, Pyrimidin-2-yl | ~1.2 | Antimicrobial research |

| 2-(Cyclopent-3-en-1-yl)ethanamine HCl | 175.7 | Cyclopentenyl | ~1.8 | Metabolic studies |

Biological Activity

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 227.73 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anti-fibrotic research. Its unique structural features, which include a cyclopentyl group and a pyrimidine ring, contribute to its potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic synthesis techniques. The reaction often includes cyclopentylamine and pyrimidine derivatives under controlled conditions, utilizing suitable solvents and catalysts to enhance yield and purity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H18ClN3 |

| Molecular Weight | 227.73 g/mol |

| CAS Number | 1306606-76-7 |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Studies have reported low IC50 values for its derivatives, suggesting potent inhibitory effects against this pathogen.

Case Study: Antimicrobial Efficacy

In a study evaluating various derivatives of this compound, one derivative demonstrated an IC50 value of 0.5 μM against M. tuberculosis, indicating strong antimicrobial potential compared to standard treatments .

Anti-Fibrotic Properties

The compound has also been investigated for its anti-fibrotic properties, making it a candidate for treating fibrotic diseases. Its mechanism involves modulation of signaling pathways associated with fibrosis, particularly through inhibition of TGF-beta signaling.

Research Findings: Anti-Fibrotic Activity

In vitro studies showed that treatment with this compound reduced collagen deposition in fibroblast cultures by approximately 40% compared to untreated controls, highlighting its potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it binds effectively to specific receptors involved in disease pathways, influencing their activity and leading to desired therapeutic effects.

Safety Profile

Toxicity studies conducted on animal models indicate that this compound exhibits a favorable safety profile. In a subacute toxicity study, no adverse effects were observed at doses up to 2000 mg/kg in mice .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride | 1461715-57-0 | Contains a pyridine ring; studied for antimicrobial properties |

| 2-Cyclopentyl-N-(pyrimidin-4-yl)propanamide | 1306606-76-X | Variations in functional groups; explored for different biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.